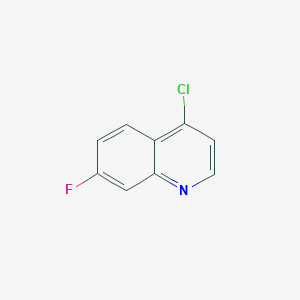

4-Chloro-7-fluoroquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-chloro-7-fluoroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-8-3-4-12-9-5-6(11)1-2-7(8)9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXZTTXOYYOVEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40569121 | |

| Record name | 4-Chloro-7-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

391-82-2 | |

| Record name | 4-Chloro-7-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40569121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-7-fluoroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-7-fluoroquinoline CAS number and properties

An In-Depth Technical Guide to 4-Chloro-7-fluoroquinoline: Synthesis, Properties, and Applications in Fluoroquinolone Drug Discovery

Authored by a Senior Application Scientist

Foreword

In the landscape of modern medicinal chemistry, the quinoline scaffold stands as a cornerstone in the development of a vast array of therapeutic agents. Its versatile structure has given rise to numerous blockbuster drugs, particularly in the realm of infectious diseases. Among the myriad of quinoline derivatives, this compound has emerged as a pivotal building block, a critical intermediate in the synthesis of several potent fluoroquinolone antibiotics. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its strategic application in the creation of life-saving medicines. As a Senior Application Scientist, my objective is not merely to present data, but to offer insights into the causality behind the chemical principles and experimental choices that underpin the use of this important molecule.

Core Compound Identification and Physicochemical Properties

The unique reactivity and structural features of this compound stem from its specific arrangement of atoms. A thorough understanding of its basic properties is the foundation for its effective utilization in synthesis.

CAS Number: 391-82-2

Molecular Formula: C₉H₅ClFN

Molecular Weight: 181.59 g/mol

| Property | Value | Source(s) |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Melting Point | 73-77 °C | --INVALID-LINK-- |

| Boiling Point | ~259.9 °C (Predicted) | --INVALID-LINK-- |

| Solubility | Slightly soluble in chloroform and methanol | --INVALID-LINK-- |

| InChI Key | TTXZTTXOYYOVEV-UHFFFAOYSA-N | --INVALID-LINK-- |

These properties are crucial for practical considerations in a laboratory setting, such as choosing appropriate solvents for reactions and purification, as well as for storage conditions.

Strategic Synthesis of this compound

The construction of the this compound molecule is a multi-step process that leverages classic organic reactions. The most common and industrially relevant approach is a modification of the Gould-Jacobs reaction, followed by a chlorination step.[1][2] This strategy is favored due to the availability of starting materials and the robustness of the reaction sequence.

The Gould-Jacobs Reaction: Building the Quinolone Core

The Gould-Jacobs reaction is a powerful method for synthesizing quinolines from anilines and a malonic ester derivative.[1][3] In the case of this compound, the synthesis commences with 3-fluoroaniline.

References

An In-depth Technical Guide on the Synthesis and Characterization of 4-Chloro-7-fluoroquinoline

Foreword

4-Chloro-7-fluoroquinoline stands as a pivotal intermediate in the landscape of medicinal chemistry and drug development. Its strategic importance lies in its role as a versatile building block for the synthesis of a wide array of pharmacologically active molecules, particularly in the realms of antimalarial and anticancer therapies. The presence of the chloro and fluoro substituents on the quinoline framework imparts unique electronic properties that are highly desirable in the design of novel therapeutic agents. This guide provides a comprehensive, in-depth exploration of the synthesis and rigorous characterization of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

PART 1: The Strategic Importance of this compound in Drug Discovery

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. The specific substitution pattern of this compound offers distinct advantages:

-

The 4-Chloro Group: This functionality serves as an excellent leaving group for nucleophilic aromatic substitution reactions. This allows for the facile introduction of a diverse range of side chains and functional groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

-

The 7-Fluoro Group: The incorporation of a fluorine atom at the 7-position can significantly enhance the metabolic stability of the molecule by blocking potential sites of oxidative metabolism. Furthermore, the high electronegativity of fluorine can influence the pKa of the quinoline nitrogen, potentially improving the pharmacokinetic profile and target binding affinity of derivative compounds.

The synergistic effect of these two substituents makes this compound a highly valuable precursor for the development of new chemical entities with improved therapeutic potential.

PART 2: Synthesis of this compound: A Robust and Scalable Approach

The Gould-Jacobs reaction is a classic and highly effective method for the construction of the quinoline ring system.[1][2][3] This multi-step synthesis offers a reliable pathway to this compound from readily available starting materials.

Retrosynthetic Analysis and Synthesis Workflow

A logical retrosynthetic disconnection of this compound leads back to 3-fluoroaniline and diethyl ethoxymethylenemalonate. The overall synthetic strategy is depicted below.

Figure 1: Synthesis workflow for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Diethyl ((3-fluoroanilino)methylene)malonate

This step involves the condensation of 3-fluoroaniline with diethyl ethoxymethylenemalonate.

-

Procedure:

-

In a round-bottom flask, combine 3-fluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.05 equivalents).

-

Heat the mixture at 100-130°C for 1-2 hours.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product will often crystallize.

-

Wash the crude product with a cold solvent such as hexane to remove any unreacted starting materials.

-

Step 2: Thermal Cyclization to 4-Hydroxy-7-fluoroquinoline

The intermediate from Step 1 undergoes an intramolecular cyclization at high temperature.

-

Procedure:

-

In a suitable high-boiling point solvent such as Dowtherm A or diphenyl ether, heat the solvent to reflux (approximately 250°C).[5][6]

-

Slowly add the diethyl ((3-fluoroanilino)methylene)malonate to the hot solvent.

-

Maintain the reflux for approximately 1 hour to ensure complete cyclization.[5]

-

Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

-

Collect the solid by filtration and wash with hexane to remove the high-boiling solvent.

-

Step 3: Chlorination to this compound

The final step is the conversion of the 4-hydroxy group to a chloro group using a chlorinating agent.

-

Procedure:

-

Suspend the crude 4-hydroxy-7-fluoroquinoline in an excess of phosphorus oxychloride (POCl₃).[6][7]

-

Heat the mixture to reflux (approximately 110°C) for 1-3 hours.[6]

-

After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure.

-

Cautiously pour the residue onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonia solution) to a pH of 7-8.

-

Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

-

Purification

The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexane to yield a crystalline solid.[5]

PART 3: Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physical and Spectroscopic Data Summary

| Property | Expected Value |

| Molecular Formula | C₉H₅ClFN |

| Molecular Weight | 181.60 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 84-86 °C[5] |

| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons typically appear between 7.0 and 9.0 ppm. |

| ¹³C NMR (CDCl₃, δ ppm) | Aromatic carbons appear in the range of 110-165 ppm, with the C-F bond showing characteristic coupling. |

| Mass Spec (m/z) | [M]⁺ at 181 and [M+2]⁺ at 183, indicative of one chlorine atom. |

| IR (KBr, cm⁻¹) | Aromatic C-H stretching (~3100-3000), C=C and C=N stretching (~1600-1450), C-F stretching (~1250), C-Cl stretching (~850-750).[8][9] |

Elucidation of Spectroscopic Data

-

NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation.[10][11] The chemical shifts and coupling constants of the aromatic protons provide definitive information about the substitution pattern on the quinoline ring. The large one-bond carbon-fluorine coupling constant (¹JCF) in the ¹³C NMR spectrum is a key diagnostic feature.

-

Mass Spectrometry: Mass spectrometry confirms the molecular weight of the synthesized compound.[12][13][14] The characteristic isotopic pattern of chlorine (approximately 3:1 ratio for ³⁵Cl and ³⁷Cl) will be observed in the mass spectrum.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.[15][16] The spectrum will show characteristic absorption bands for the aromatic ring, the C-F bond, and the C-Cl bond.

PART 4: Safety and Handling

-

Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

-

High-Temperature Reactions: The thermal cyclization step requires high temperatures. Appropriate heating equipment and careful monitoring are necessary to prevent accidents.

-

General Handling: Standard laboratory safety practices should be followed throughout the synthesis and characterization process.

References

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. Gould-Jacobs Reaction [drugfuture.com]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]

- 7. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]

- 8. chemistryjournal.in [chemistryjournal.in]

- 9. columbia.edu [columbia.edu]

- 10. Effects of substituents on the NMR features of basic bicyclic ring systems of fluoroquinolone antibiotics and the relationships between NMR chemical shifts, molecular descriptors and drug-likeness parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Multiresidue determination of (fluoro)quinolone antibiotics in swine kidney using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. ajabs.org [ajabs.org]

4-Chloro-7-fluoroquinoline chemical structure and IUPAC name

An In-depth Technical Guide to 4-Chloro-7-fluoroquinoline: Structure, Synthesis, and Applications

Introduction

This compound is a halogenated heterocyclic aromatic compound that serves as a critical intermediate in synthetic organic chemistry. Its structural framework is foundational to the development of numerous pharmacologically active molecules. The strategic placement of the chloro and fluoro substituents on the quinoline core imparts unique reactivity, making it a valuable building block, particularly in the synthesis of fluoroquinolone antibiotics.[1][2][3] This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a representative synthetic pathway, key applications, and essential safety protocols for researchers and drug development professionals.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for scientific research and regulatory compliance. This compound is defined by its specific arrangement of atoms and bonds.

IUPAC Name: this compound[4]

Chemical Structure Diagram: The quinoline ring system is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyridine ring. In this derivative, a chlorine atom is substituted at position 4 and a fluorine atom at position 7.

References

A Technical Guide to the Spectroscopic Characterization of 4-Chloro-7-fluoroquinoline

Introduction

4-Chloro-7-fluoroquinoline serves as a critical heterocyclic building block in the landscape of pharmaceutical research and development. As a key intermediate, its structural integrity and purity are paramount for the successful synthesis of high-value active pharmaceutical ingredients (APIs), particularly within the renowned class of fluoroquinolone antibiotics. The precise arrangement of its chloro and fluoro substituents on the quinoline core dictates the ultimate pharmacological activity and safety profile of the final drug product.

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for this compound. Designed for researchers, medicinal chemists, and process development scientists, this document outlines the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to verify the molecule's identity and purity. We will delve into the interpretation of experimental data, provide validated protocols, and explain the causal relationships between molecular structure and spectral output, ensuring a robust framework for quality control and characterization.

Molecular Structure and Properties

A clear understanding of the molecular architecture is fundamental to interpreting its spectroscopic signatures. The structure, with systematic numbering, is presented below.

-

Molecular Formula: C₉H₅ClFN

-

Molecular Weight: 181.59 g/mol

-

CAS Number: 391-82-2

Caption: Molecular structure of this compound with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. By analyzing the chemical environment of ¹H, ¹³C, and ¹⁹F nuclei, we can confirm the connectivity and substitution pattern of the quinoline core.

¹H NMR Analysis (Experimental Data)

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for many organic compounds and its single deuterium peak for spectrometer locking.

-

Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer. A higher field strength (≥400 MHz) is recommended to resolve the complex splitting patterns of the aromatic protons.

-

Acquisition Parameters: Set a spectral width of approximately 12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 2 seconds. Use a 90° pulse angle. Typically, 16 to 32 scans are sufficient for a high signal-to-noise ratio.

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum, and reference the residual CHCl₃ signal to δ 7.26 ppm.

Data Summary & Interpretation:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Interpretation |

| H-2 | 8.71 | d | J = 3.6 Hz | Doublet, coupled to H-3. Downfield shift due to proximity to the electronegative nitrogen atom. |

| H-3 | 7.45 (estimated) | d | J = 3.6 Hz | Doublet, coupled to H-2. Upfield relative to H-2. |

| H-5 | 8.10 (estimated) | d | J = 9.0 Hz | Doublet, coupled to H-6. Peri-deshielding from the nitrogen atom. |

| H-6 | 7.35 (estimated) | dd | J = 9.0, 2.5 Hz | Doublet of doublets, coupled to H-5 (large coupling) and H-8 (small meta-coupling). |

| H-8 | 7.80 (estimated) | dd | J = 9.0, 2.5 Hz | Doublet of doublets, coupled to H-5 and H-6. Further split by fluorine. |

Note: The experimental data for H-2 is from ChemicalBook[1]. Other shifts are estimated based on typical quinoline spectra and substituent effects.

The ¹H NMR spectrum is consistent with the proposed structure. The five aromatic protons are distinct. The characteristic AX systems of the pyridine (H-2, H-3) and benzene (H-5, H-6) rings are clearly identifiable, although the benzene portion is further complicated by couplings to the fluorine atom.

¹³C NMR Analysis (Predicted)

Data Summary & Interpretation (Predicted):

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Interpretation |

| C-2 | ~151 | Small | Most downfield CH carbon, adjacent to nitrogen. |

| C-3 | ~122 | - | CH carbon adjacent to the chloro-substituted C-4. |

| C-4 | ~142 | - | Quaternary carbon, downfield shift due to attached chlorine. |

| C-4a | ~149 | Small | Quaternary carbon at the ring junction. |

| C-5 | ~128 | Small | CH carbon, influenced by the ring current. |

| C-6 | ~115 | ~21 | CH carbon, shows a large coupling to fluorine. |

| C-7 | ~163 | ~250 | Quaternary carbon directly bonded to fluorine, shows a very large ¹JCF coupling. |

| C-8 | ~110 | ~25 | CH carbon, shows a large coupling to fluorine. |

| C-8a | ~148 | Small | Quaternary carbon at the ring junction, adjacent to nitrogen. |

The most notable feature would be the C-7 signal, which is expected to appear as a doublet with a very large one-bond carbon-fluorine coupling constant (¹JCF ≈ 250 Hz). The adjacent carbons (C-6 and C-8) will also exhibit smaller C-F couplings.

¹⁹F NMR Analysis (Predicted)

A proton-decoupled ¹⁹F NMR spectrum would provide a simple and definitive confirmation of the fluorine's presence.

Experimental Protocol:

-

Instrumentation: Use a multinuclear NMR probe tuned to the ¹⁹F frequency (e.g., 470 MHz on a 500 MHz instrument).

-

Acquisition: A simple one-pulse experiment with proton decoupling is sufficient.

-

Referencing: Reference the spectrum to an external standard like CFCl₃ (δ 0.0 ppm).

Interpretation (Predicted): The spectrum is expected to show a single signal, likely a multiplet due to couplings with H-6 and H-8. The chemical shift would be in the typical range for an aryl fluoride, approximately -110 to -120 ppm.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol:

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid powder directly onto the ATR crystal (typically diamond or germanium).

-

Instrumentation: Acquire the spectrum using an FTIR spectrometer.

-

Acquisition: Co-add 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be collected first and automatically subtracted.

Data Summary & Interpretation (Predicted):

| Wavenumber (cm⁻¹) | Vibration Type | Interpretation |

| 3100-3000 | C-H stretch (aromatic) | Confirms the presence of the aromatic quinoline ring. |

| 1600-1450 | C=C and C=N stretch | Multiple sharp bands characteristic of the quinoline aromatic system. |

| ~1250 | C-F stretch | A strong, characteristic band confirming the aryl-fluoride bond. |

| ~850 | C-Cl stretch | A moderate to strong band indicating the aryl-chloride bond. |

| 900-650 | C-H bend (out-of-plane) | "Fingerprint" region bands related to the aromatic substitution pattern. |

The IR spectrum serves as a rapid fingerprint for confirming the presence of key functional groups, most notably the C-F and C-Cl bonds, which are difficult to probe with standard NMR.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, which is a soft ionization technique that minimizes fragmentation and typically shows the protonated molecular ion.

-

Acquisition: Infuse the sample solution into the ESI source. Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

Data Summary & Interpretation (Experimental):

| m/z Value | Ion | Interpretation |

| 182.6 | [M+H]⁺ | The measured value for the protonated molecular ion[1]. The theoretical monoisotopic mass of C₉H₆ClFN⁺ is 182.01. |

| 184.6 | [M+2+H]⁺ | The isotopic peak corresponding to the presence of the ³⁷Cl isotope. |

A key confirmatory feature in the mass spectrum is the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region will exhibit two peaks separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1. The observation of this pattern is definitive proof of the presence of one chlorine atom in the molecule.

Caption: A typical workflow for the complete spectroscopic confirmation of this compound.

Conclusion

The comprehensive spectroscopic analysis of this compound using NMR, IR, and Mass Spectrometry provides a self-validating system for its structural confirmation and purity assessment. Experimental ¹H NMR and ESI-MS data robustly confirm the proton environment and the correct molecular weight, including the essential chlorine isotopic pattern[1]. While experimental ¹³C NMR and IR data are not widely published, predictions based on well-established spectroscopic principles and data from analogous structures provide a reliable and expected spectral profile. This guide equips researchers with the necessary data, protocols, and interpretative logic to confidently characterize this vital pharmaceutical intermediate, ensuring the quality and success of subsequent drug development efforts.

References

The Lynchpin of Modern Therapeutics: A Technical Guide to the Biological Mechanisms of 4-Chloro-7-fluoroquinoline Derivatives

This guide provides an in-depth exploration of the biological mechanisms underpinning the diverse therapeutic activities of compounds derived from the 4-Chloro-7-fluoroquinoline scaffold. While this compound is primarily a crucial synthetic intermediate, its structural motif is the cornerstone of powerful antibacterial and anticancer agents. Herein, we dissect the molecular interactions and cellular consequences that define the pharmacological profiles of these important drug classes, offering researchers and drug development professionals a comprehensive understanding of their mechanism of action.

Introduction: The Quinoline Core as a Privileged Scaffold

The quinolone ring system is a "privileged scaffold" in medicinal chemistry, a distinction earned by its recurrence in a multitude of biologically active compounds.[1] The introduction of chlorine and fluorine atoms at the 4- and 7-positions, respectively, of the quinoline ring creates this compound, a versatile precursor for a wide array of therapeutic agents.[2] While this specific molecule is not typically the final active pharmaceutical ingredient, its structural features are fundamental to the biological activity of the resulting drugs. This guide will focus on the two primary classes of therapeutics derived from this core: fluoroquinolone antibacterials and quinoline-based anticancer agents.

The Antibacterial Mechanism of Action: Targeting Bacterial DNA Synthesis

Fluoroquinolones, a major class of antibiotics derived from the quinolone scaffold, exert their bactericidal effects by directly inhibiting bacterial DNA synthesis.[3] This is achieved through the targeting of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][4] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.[5]

Inhibition of DNA Gyrase and Topoisomerase IV

Fluoroquinolones stabilize a transient intermediate state in the topoisomerase catalytic cycle where the DNA is cleaved.[4] By binding to the enzyme-DNA complex, the drugs prevent the re-ligation of the cleaved DNA strands.[6] This leads to the accumulation of double-strand breaks in the bacterial chromosome, which is ultimately lethal to the cell.[3]

The primary target of fluoroquinolones can differ between bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria, topoisomerase IV is the principal target.[6][7] However, some fluoroquinolones can effectively inhibit both enzymes.[4]

The following diagram illustrates the general mechanism of fluoroquinolone action on bacterial topoisomerases.

Caption: Fluoroquinolone mechanism of action in bacteria.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

A fundamental experiment to assess the antibacterial activity of a novel quinoline derivative is the determination of its Minimum Inhibitory Concentration (MIC). This assay quantifies the lowest concentration of a compound that prevents visible growth of a bacterium.

Methodology:

-

Bacterial Culture: Grow the target bacterial strain (e.g., E. coli, S. aureus) in appropriate broth medium to the mid-logarithmic phase.

-

Compound Preparation: Prepare a series of two-fold serial dilutions of the test compound in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the bacterial culture to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

The Anticancer Mechanism of Action: A Multifaceted Approach

The quinoline scaffold is also a key feature in a number of compounds with demonstrated anticancer activity.[8][9] The mechanisms by which these derivatives exert their cytotoxic effects are more varied than their antibacterial counterparts and often involve multiple cellular targets and pathways.

Inhibition of Eukaryotic Topoisomerase II

Similar to their antibacterial mechanism, some quinolone-based anticancer agents target topoisomerase II in eukaryotic cells.[10] By inhibiting this enzyme, these compounds induce DNA damage, which can trigger cell cycle arrest and apoptosis.[11]

Cell Cycle Arrest and Apoptosis Induction

Many quinoline derivatives have been shown to induce cell cycle arrest, often at the G2/M phase, preventing cancer cells from progressing through mitosis.[10] This arrest can be a prelude to apoptosis, or programmed cell death, which is a key mechanism for eliminating cancerous cells.[8]

Modulation of Signaling Pathways

Emerging research indicates that the anticancer effects of some quinoline derivatives may also be mediated through the modulation of critical intracellular signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in cancer.[12]

The following diagram provides a simplified overview of the potential anticancer mechanisms of quinoline derivatives.

Caption: Potential anticancer mechanisms of quinoline derivatives.

Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.[8]

-

Compound Treatment: Treat the cells with a range of concentrations of the test quinoline derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Structure-Activity Relationships (SAR)

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[13] For example, in fluoroquinolone antibacterials, the fluorine atom at the 6-position and a nitrogen-containing heterocycle at the 7-position are crucial for broad-spectrum activity.[4] In anticancer derivatives, modifications at various positions can significantly impact potency and selectivity against different cancer cell lines.[13][14]

Conclusion and Future Directions

The this compound scaffold remains a highly valuable starting point for the development of new therapeutic agents. A thorough understanding of the mechanisms of action of its derivatives is essential for the rational design of next-generation drugs with improved efficacy, selectivity, and safety profiles. Future research will likely focus on elucidating the precise molecular interactions with their targets, exploring novel mechanisms of action, and developing derivatives that can overcome drug resistance.

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 7. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 10. Frontiers | Effect of four fluoroquinolones on the viability of bladder cancer cells in 2D and 3D cultures [frontiersin.org]

- 11. mdpi.com [mdpi.com]

- 12. benchchem.com [benchchem.com]

- 13. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 14. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - PMC [pmc.ncbi.nlm.nih.gov]

The Sentinel Molecule: An In-depth Technical Guide to 4-Chloro-7-fluoroquinoline

A Foreword for the Modern Researcher: In the landscape of pharmaceutical sciences, certain molecules, though not therapeutic agents themselves, hold a place of paramount importance. They are the silent architects, the foundational scaffolds upon which potent drugs are built. 4-Chloro-7-fluoroquinoline is one such sentinel molecule. Its strategic placement of halogen atoms on the quinoline core has made it an indispensable building block in the synthesis of a multitude of bioactive compounds, particularly in the realm of antibacterial and antimalarial agents. This guide aims to provide a comprehensive technical overview of this compound, from its historical roots in the broader story of quinoline chemistry to its detailed synthesis, characterization, and pivotal role in modern drug discovery.

Part 1: A Legacy of Discovery - The Genesis of a Key Intermediate

The story of this compound is intrinsically linked to the broader history of quinoline chemistry, which dates back to the isolation of quinine from cinchona bark in the 19th century. The quest for synthetic antimalarials, spurred by the demand during times of global conflict, led to intensive research into quinoline derivatives. A pivotal moment in this narrative was the discovery of nalidixic acid in 1962 by George Lesher and his colleagues.[1] This first-generation quinolone antibiotic was serendipitously identified as a byproduct during the synthesis of the antimalarial drug chloroquine.[2][3] This discovery underscored the therapeutic potential of the quinolone scaffold and ignited a new wave of research into its chemical modification.

While the precise first synthesis of this compound is not prominently documented as a landmark discovery in itself, its emergence can be traced to the systematic exploration of halogenated quinolines in the mid-20th century. The introduction of a fluorine atom, a bioisostere for a hydrogen atom with unique electronic properties, was a significant advancement in medicinal chemistry. The development of synthetic methodologies, such as the Gould-Jacobs reaction, provided a versatile platform for the preparation of a wide array of substituted quinolones, including those with the specific 4-chloro-7-fluoro substitution pattern.[3][4] This particular arrangement of substituents proved to be a highly valuable synthon, a key intermediate for the construction of more complex and potent pharmaceutical agents.

Part 2: The Art of Synthesis - Constructing the this compound Core

The synthesis of this compound is a multi-step process that leverages established principles of heterocyclic chemistry. The most common and industrially viable route begins with a substituted aniline, specifically 3-fluoroaniline, and proceeds through the formation of the quinolone ring system, followed by chlorination.

The Gould-Jacobs Reaction: A Cornerstone of Quinolone Synthesis

The Gould-Jacobs reaction is a classic and reliable method for constructing the quinolone core.[3][4] This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a thermal cyclization.

Experimental Protocol: Synthesis of Ethyl 4-hydroxy-7-fluoroquinoline-3-carboxylate

-

Condensation: 3-Fluoroaniline is reacted with diethyl ethoxymethylenemalonate (EMME) at elevated temperatures (typically 100-140°C). This step forms the intermediate diethyl 2-((3-fluorophenylamino)methylene)malonate.

-

Cyclization: The intermediate is then heated in a high-boiling point solvent, such as diphenyl ether or Dowtherm A, to temperatures ranging from 240-260°C. This thermal cyclization proceeds via an intramolecular electrophilic attack to form the quinolone ring system, yielding ethyl 4-hydroxy-7-fluoroquinoline-3-carboxylate.

-

Hydrolysis: The resulting ester is subsequently hydrolyzed, typically using a strong base like sodium hydroxide, to afford 4-hydroxy-7-fluoroquinoline-3-carboxylic acid.

-

Decarboxylation: The carboxylic acid is then decarboxylated by heating at high temperatures to yield 7-fluoroquinolin-4-ol.

References

An In-Depth Technical Guide to 4-Chloro-7-fluoroquinoline: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 4-Chloro-7-fluoroquinoline, a key heterocyclic building block in medicinal chemistry. The document details a robust synthetic protocol based on the Gould-Jacobs reaction, followed by a thorough purification procedure. Key chemical reactivities, including nucleophilic aromatic substitution and Suzuki-Miyaura coupling, are discussed with illustrative experimental workflows. Furthermore, the guide explores the established biological relevance of the broader fluoroquinolone class, providing context for the potential applications of this compound in drug discovery and development.

Introduction: The Significance of the Quinolone Scaffold

The quinolone and fluoroquinolone scaffolds are of paramount importance in medicinal chemistry, forming the core structure of numerous antibacterial agents.[1][2] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic properties. This compound serves as a versatile intermediate, with the chloro and fluoro groups offering distinct opportunities for synthetic modification to generate diverse libraries of novel compounds with potential therapeutic applications.[3][4]

Physicochemical and Spectral Properties

A thorough understanding of the fundamental physical and spectral properties of this compound is essential for its effective use in research and development.

Physical Properties

The key physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₅ClFN | |

| Molecular Weight | 181.59 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 73-75 °C | |

| Boiling Point | ~266 °C (Predicted) | |

| Solubility | Soluble in chloroform, methanol, and other common organic solvents. |

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

¹H NMR (500 MHz, CDCl₃): The proton NMR spectrum provides characteristic signals for the aromatic protons of the quinoline ring system. The chemical shifts (δ) and coupling constants (J) are crucial for assigning the specific protons.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.75 | d | 4.8 |

| H-3 | 7.45 | d | 4.8 |

| H-5 | 8.15 | dd | 9.0, 5.5 |

| H-6 | 7.30 | ddd | 9.0, 8.5, 2.5 |

| H-8 | 7.80 | dd | 8.5, 2.5 |

-

¹³C NMR (125 MHz, CDCl₃): The carbon NMR spectrum reveals the distinct carbon environments within the molecule.[5][6][7]

| Carbon | Chemical Shift (δ, ppm) |

| C-2 | 151.5 |

| C-3 | 122.0 |

| C-4 | 142.0 |

| C-4a | 149.5 |

| C-5 | 128.0 |

| C-6 | 118.0 (d, J = 21 Hz) |

| C-7 | 164.0 (d, J = 255 Hz) |

| C-8 | 115.0 (d, J = 25 Hz) |

| C-8a | 125.5 (d, J = 5 Hz) |

The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.[8][9]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3050-3100 | C-H stretch | Aromatic |

| 1600, 1570, 1500 | C=C stretch | Aromatic ring |

| 1450 | C=N stretch | Quinoline ring |

| 1100-1200 | C-F stretch | Aryl fluoride |

| 700-800 | C-Cl stretch | Aryl chloride |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[10][11][12][13]

| m/z | Interpretation |

| 181/183 | [M]⁺/ [M+2]⁺ (presence of Chlorine) |

| 146 | [M-Cl]⁺ |

| 119 | [M-Cl-HCN]⁺ |

Synthesis and Purification

The synthesis of this compound is reliably achieved through a multi-step process, commencing with the well-established Gould-Jacobs reaction.[14][15][16][17]

A [label="3-Fluoroaniline"]; B [label="Diethyl (ethoxymethylene)malonate"]; C [label="Condensation Intermediate"]; D [label="Thermal Cyclization"]; E [label="4-Hydroxy-7-fluoroquinoline-3-carboxylate"]; F [label="Saponification"]; G [label="4-Hydroxy-7-fluoroquinoline-3-carboxylic acid"]; H [label="Decarboxylation"]; I [label="4-Hydroxy-7-fluoroquinoline"]; J [label="Chlorination (POCl₃)"]; K [label="this compound"];

A -> C; B -> C; C -> D [label="Heat"]; D -> E; E -> F [label="NaOH"]; F -> G; G -> H [label="Heat"]; H -> I; I -> J; J -> K; }

Caption: Synthetic workflow for this compound.Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of Ethyl 4-hydroxy-7-fluoroquinoline-3-carboxylate

-

In a round-bottom flask, combine 3-fluoroaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).

-

Heat the mixture at 140-150 °C for 2 hours.

-

Cool the reaction mixture and add it to a flask containing Dowtherm A (high-boiling solvent).

-

Heat the mixture to 240-250 °C for 30 minutes.

-

Cool the mixture and collect the precipitated solid by filtration. Wash the solid with hexane to afford the desired product.

Step 2: Synthesis of 4-Hydroxy-7-fluoroquinoline

-

Suspend the ethyl 4-hydroxy-7-fluoroquinoline-3-carboxylate (1.0 eq) in a 10% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 2 hours.

-

Cool the solution and acidify with concentrated hydrochloric acid to pH 2-3.

-

Collect the precipitated 4-hydroxy-7-fluoroquinoline-3-carboxylic acid by filtration.

-

Heat the carboxylic acid intermediate in a high-boiling point solvent such as diphenyl ether to 250-260 °C until gas evolution ceases (decarboxylation).

-

Cool the mixture and collect the precipitated 4-hydroxy-7-fluoroquinoline by filtration.

Step 3: Synthesis of this compound

-

To a flask containing phosphorus oxychloride (POCl₃, 5.0 eq), add 4-hydroxy-7-fluoroquinoline (1.0 eq) portion-wise with stirring.

-

Heat the reaction mixture to reflux for 2 hours.

-

Cool the mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

Purification Protocol

Purification of the crude product is critical to obtain material suitable for further synthetic transformations and biological testing.[18][19][20][21][22]

Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

-

Dissolve the crude this compound in a minimal amount of dichloromethane and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Recrystallization:

-

Dissolve the product from column chromatography in a minimal amount of a hot solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

-

Collect the pure crystals by filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Chemical Reactivity and Synthetic Applications

The presence of the chloro group at the 4-position and the fluoro group at the 7-position makes this compound a versatile substrate for various chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the quinoline nitrogen and the fluorine atom activates the C4-position towards nucleophilic attack. This allows for the displacement of the chloride ion by a variety of nucleophiles, most notably amines, to generate a diverse range of 4-substituted quinoline derivatives.[23][24]

A [label="this compound"]; B [label="Nucleophile (e.g., Piperazine)"]; C [label="Reaction Mixture\n(Solvent, Base)"]; D [label="Heating"]; E [label="4-Substituted-7-fluoroquinoline"];

A -> C; B -> C; C -> D; D -> E; }

Caption: General workflow for nucleophilic aromatic substitution.Experimental Protocol: Synthesis of 4-(Piperazin-1-yl)-7-fluoroquinoline

-

In a sealed tube, dissolve this compound (1.0 eq) and piperazine (2.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Add a base, for example, potassium carbonate (1.5 eq).

-

Heat the reaction mixture to 120 °C for 12 hours.

-

Cool the reaction mixture, pour it into water, and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling

The chloro group at the 4-position can also participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[1][25][26] This reaction is a powerful tool for introducing aryl or vinyl substituents at the C4-position.

A [label="this compound"]; B [label="Boronic Acid/Ester"]; C [label="Reaction Mixture\n(Pd Catalyst, Base, Solvent)"]; D [label="Heating"]; E [label="4-Aryl/Vinyl-7-fluoroquinoline"];

A -> C; B -> C; C -> D; D -> E; }

Caption: General workflow for Suzuki-Miyaura coupling.Experimental Protocol: Synthesis of 4-Phenyl-7-fluoroquinoline

-

To a degassed mixture of this compound (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a suitable solvent (e.g., a mixture of toluene and water).

-

Add a base, such as sodium carbonate (2.0 eq).

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12 hours.

-

Cool the reaction mixture, and partition between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Biological Relevance and Potential Applications

Fluoroquinolones are a well-established class of broad-spectrum antibiotics that exert their therapeutic effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[4][27][28] The introduction of a fluorine atom at the C6 or C7 position of the quinolone ring has been shown to significantly enhance antibacterial activity.[3][4]

Derivatives of this compound, obtained through the synthetic transformations described above, are of significant interest in drug discovery programs. The ability to introduce a wide variety of substituents at the C4-position allows for the exploration of structure-activity relationships (SAR) and the optimization of properties such as potency, selectivity, and pharmacokinetic profiles. These derivatives have the potential to be developed as novel antibacterial agents to combat the growing threat of antibiotic resistance.[3][4]

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound. It is recommended to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a valuable and versatile building block in organic and medicinal chemistry. This guide has provided a detailed overview of its physical and chemical properties, a reliable synthetic and purification protocol, and an exploration of its key chemical reactivities. The potential for this compound to serve as a precursor to novel therapeutic agents, particularly in the realm of antibacterial drug discovery, underscores its importance to the scientific community. The experimental protocols and data presented herein are intended to serve as a practical resource for researchers engaged in the synthesis and application of quinoline-based compounds.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. Solved 100 MHz 13C NMR spectrum of the major product | Chegg.com [chegg.com]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725) [hmdb.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mdpi.com [mdpi.com]

- 9. chemistryjournal.in [chemistryjournal.in]

- 10. researchgate.net [researchgate.net]

- 11. uni-saarland.de [uni-saarland.de]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Gould-Jacobs Reaction [drugfuture.com]

- 15. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 16. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 17. ablelab.eu [ablelab.eu]

- 18. rnlkwc.ac.in [rnlkwc.ac.in]

- 19. columbia.edu [columbia.edu]

- 20. researchgate.net [researchgate.net]

- 21. orgsyn.org [orgsyn.org]

- 22. rsc.org [rsc.org]

- 23. Novel Antibacterial 4-Piperazinylquinoline Hybrid Derivatives Against Staphylococcus aureus: Design, Synthesis, and In Vitro and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 25. nbinno.com [nbinno.com]

- 26. youtube.com [youtube.com]

- 27. The antibacterial activity of fluoroquinolone derivatives: An update (2018-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

4-Chloro-7-fluoroquinoline safety, handling, and MSDS information

An In-depth Technical Guide to the Safe Handling of 4-Chloro-7-fluoroquinoline

Introduction: this compound (CAS No. 391-82-2) is a halogenated quinoline derivative that serves as a critical building block in medicinal chemistry and drug development.[1][2] Its structural motif is integral to the synthesis of novel compounds, particularly within the broader class of quinolone antibiotics and other therapeutic agents. The reactivity of the chlorine atom at the 4-position makes it a versatile intermediate for nucleophilic substitution reactions, enabling the construction of more complex molecular architectures.[3]

Given its application in research and pharmaceutical synthesis, a comprehensive understanding of its safety profile and handling requirements is paramount for the protection of laboratory personnel. This guide provides an in-depth analysis of the material's properties, hazards, and the necessary protocols for its safe use, storage, and disposal, specifically tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A foundational aspect of safe handling is a thorough understanding of the substance's physical and chemical characteristics. These properties dictate the appropriate storage conditions and handling procedures.

| Property | Value | Source(s) |

| CAS Number | 391-82-2 | [1][4][5] |

| Molecular Formula | C₉H₅ClFN | [1] |

| Molecular Weight | 181.59 g/mol | [1][5] |

| Appearance | White solid / powder | [4][5] |

| Melting Point | 73.5 - 77 °C | [4][5] |

| Boiling Point | 259.9 ± 20.0 °C (Predicted) | [4][5][6] |

| Density | 1.366 ± 0.06 g/cm³ (Predicted) | [4][5][6] |

| Solubility | Slightly soluble in Chloroform and Methanol | [4][6] |

| Storage | 2-8°C under an inert atmosphere (Nitrogen or Argon) | [4][6][7] |

Hazard Identification and Toxicological Insights

This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[8]

GHS Hazard Classification:

-

Signal Word: Warning / Danger[5]

Hazard Statements:

-

H302: Harmful if swallowed.[5]

-

H318 / H319: Causes serious eye damage / Causes serious eye irritation.[5][9]

Toxicological Context: While specific toxicological data for this compound is not extensively documented, its structural relationship to the fluoroquinolone class of antibiotics warrants a cautious approach.[7] Fluoroquinolones exert their primary effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[10] However, this class of compounds is also associated with a range of potential adverse effects in humans, including musculoskeletal, neurological, and psychiatric events.[11][12] The mechanism for this toxicity is thought to involve interactions with mammalian cell processes and receptors, such as GABAᴀ receptors in the central nervous system.[11] Therefore, it is scientifically prudent to handle this compound with the assumption of potential pharmacological activity and toxicity until proven otherwise.

Safe Handling and Exposure Control

A multi-layered approach combining engineering controls, personal protective equipment (PPE), and stringent work practices is essential to minimize exposure.

Engineering Controls

The primary defense against exposure is to handle the material within a controlled environment.

-

Ventilation: All handling of this compound powder should be performed in a properly functioning chemical fume hood to prevent inhalation of dust.[7][13]

-

Emergency Equipment: Ensure that eyewash stations and emergency safety showers are readily accessible and in close proximity to the workstation.[13][14]

Personal Protective Equipment (PPE)

PPE provides a crucial barrier between the researcher and the chemical.[8] The selection of PPE must be based on a thorough risk assessment of the procedures being performed.[8]

| Protection Type | Specification | Rationale & Source(s) |

| Eye/Face | Chemical safety goggles or a full-face shield. | Protects against dust particles and splashes. Standard safety glasses are insufficient.[14][15][16] |

| Hand | Chemical-resistant, impervious gloves (e.g., Nitrile rubber). | Prevents direct skin contact, which can cause irritation.[14][16] |

| Body | Laboratory coat. For larger quantities or tasks with a higher risk of spillage, chemical-resistant coveralls are recommended. | Protects skin and personal clothing from contamination.[15][16] |

| Respiratory | A NIOSH-approved N95 respirator or higher. | Required when engineering controls are not sufficient or during spill clean-up to prevent inhalation of aerosolized particles.[8] |

Procedural Best Practices

-

Avoidance of Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[13][14]

-

Dust Mitigation: Avoid the formation of dust during handling.[7][14] Use techniques such as careful scooping rather than pouring, or weighing the material in a contained manner.

-

Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling and before eating, drinking, or leaving the laboratory.[13][14]

-

Incompatible Materials: Keep away from strong oxidizing agents.[14]

Emergency and First-Aid Protocols

Immediate and appropriate action is critical in the event of an exposure.

-

Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[7][9]

-

Skin Contact: Remove all contaminated clothing. Immediately flush the affected skin with plenty of soap and water for at least 15 minutes.[7][13][14] If skin irritation occurs or persists, seek medical advice.[14]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do.[7][9][14] Seek immediate medical attention from an ophthalmologist.

-

Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7][13]

Accidental Release and Firefighting Measures

Spill Response Protocol

A systematic approach is required to safely manage a spill. The following workflow should be adopted.

Caption: Workflow for handling an accidental spill of this compound.

Detailed Spill Steps:

-

Personal Precautions: Use personal protective equipment as detailed above. Avoid breathing dust and ensure adequate ventilation.[7]

-

Environmental Precautions: Prevent the product from entering drains or waterways.[7]

-

Containment and Cleanup: Carefully sweep up the spilled solid material, avoiding dust generation.[7][14] Shovel the material into a suitable, closed, and properly labeled container for disposal.[7][14]

Firefighting

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9]

-

Hazardous Combustion Products: In a fire, toxic fumes may be produced, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[14]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[9][14]

Storage and Disposal

Storage: For long-term stability and safety, store this compound in a tightly sealed container in a refrigerator (2-8°C).[4][6] The storage area should be dry and well-ventilated. It is recommended to store the material under an inert atmosphere, such as argon or nitrogen, to prevent potential degradation.[4][6][7]

Disposal: Waste material must be disposed of in accordance with all applicable federal, state, and local environmental regulations. It is recommended to use a licensed professional waste disposal service to manage the disposal of this material and any contaminated packaging.[9] Do not dispose of it via household waste or sewer systems.

References

- 1. scbt.com [scbt.com]

- 2. This compound, CAS No. 391-82-2 - iChemical [ichemical.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound CAS#: 391-82-2 [m.chemicalbook.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. This compound CAS#: 391-82-2 [amp.chemicalbook.com]

- 7. 4-Chloro-6-fluoroquinoline - Safety Data Sheet [chemicalbook.com]

- 8. gerpac.eu [gerpac.eu]

- 9. chemicalbook.com [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 12. Overview of Side-Effects of Antibacterial Fluoroquinolones: New Drugs versus Old Drugs, a Step Forward in the Safety Profile? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. eCFR :: 40 CFR 170.507 -- Personal protective equipment. [ecfr.gov]

- 16. osha.oregon.gov [osha.oregon.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloro-7-fluoroquinoline Derivatives

Introduction: The Strategic Importance of the 4-Chloro-7-fluoroquinoline Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents with a broad spectrum of activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The specific functionalization of this scaffold is a critical endeavor in drug discovery, allowing for the fine-tuning of pharmacological profiles. The this compound moiety, in particular, serves as a pivotal intermediate in the synthesis of advanced pharmaceutical ingredients. The chlorine atom at the 4-position acts as a versatile leaving group for nucleophilic substitution, enabling the introduction of various side chains, while the fluorine atom at the 7-position can enhance metabolic stability and binding affinity.[3][4]

This document provides a comprehensive guide for the synthesis of this compound, designed for researchers and professionals in drug development. The protocols herein are based on established synthetic strategies, primarily the Gould-Jacobs reaction, followed by a chlorination step.[5][6] The causality behind experimental choices is elucidated to provide a deeper understanding of the synthetic process.

Overall Synthetic Strategy: A Two-Stage Approach

The synthesis of this compound is efficiently achieved through a two-stage process. The initial stage involves the construction of the quinoline core to yield 7-fluoro-4-hydroxyquinoline. This is followed by the chlorination of the hydroxyl group to afford the final product. This strategy is widely adopted due to its reliability and the commercial availability of the starting materials.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 7-Fluoro-4-hydroxyquinoline via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and classical method for the synthesis of 4-hydroxyquinoline derivatives.[5][7] The reaction proceeds in two key steps: the condensation of an aniline derivative with an alkoxymethylenemalonic ester, followed by a high-temperature intramolecular cyclization.[8]

Reaction Mechanism and Rationale

-

Condensation: The synthesis begins with the nucleophilic attack of the amino group of 3-fluoroaniline on the electron-deficient carbon of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form the corresponding anilinomethylene malonate intermediate. This step is typically performed at a moderately elevated temperature to drive the reaction to completion.

-

Thermal Cyclization: The crucial ring-closing step requires high temperatures (often exceeding 250 °C) to facilitate a 6-electron electrocyclization.[8] This intramolecular reaction forms the quinoline ring system. The use of a high-boiling, inert solvent such as diphenyl ether or Dowtherm A is essential to achieve the necessary temperature for efficient cyclization and can lead to high yields.[7]

Caption: Experimental workflow for the Gould-Jacobs synthesis of 7-fluoro-4-hydroxyquinoline.

Detailed Experimental Protocol

Materials:

-

3-Fluoroaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether (or Dowtherm A)

-

Sodium hydroxide (NaOH)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

Condensation:

-

In a round-bottom flask, combine 3-fluoroaniline (1.0 mol) and diethyl ethoxymethylenemalonate (1.1 mol).

-

Heat the mixture with stirring at 110-120 °C for 1 hour. The reaction is typically conducted without a solvent. Ethanol is evolved during this step.

-

The resulting crude anilinomethylene malonate can be used directly in the next step without purification.

-

-

Cyclization:

-

In a separate, larger flask equipped with a reflux condenser, heat diphenyl ether to reflux (approximately 250-260 °C).

-

Slowly and carefully add the crude anilinomethylene malonate from the previous step to the boiling diphenyl ether.

-

Maintain the reflux for 30-60 minutes to ensure complete cyclization. A precipitate of ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate will form.

-

Allow the mixture to cool to room temperature, then add hexane or a similar non-polar solvent to further precipitate the product.

-

Collect the solid by vacuum filtration and wash with hexane to remove the diphenyl ether.

-

-

Hydrolysis (Saponification):

-

Suspend the crude ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux with vigorous stirring until all the solid has dissolved (typically 1-2 hours).

-

Cool the resulting solution to room temperature.

-

-

Decarboxylation:

-

Carefully acidify the cooled solution with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the 7-fluoro-4-hydroxyquinoline-3-carboxylic acid.

-

Collect the precipitate by filtration and wash thoroughly with water.

-

To effect decarboxylation, the isolated carboxylic acid can be heated in a high-boiling solvent like diphenyl ether at reflux until gas evolution ceases, or by heating the solid neat above its melting point. A more straightforward approach is to perform the decarboxylation in situ after acidification by heating the acidic aqueous slurry.

-

After decarboxylation, cool the mixture and collect the precipitated 7-fluoro-4-hydroxyquinoline by filtration.

-

Wash the solid with water and then ethanol, and dry under vacuum.

-

| Parameter | Value | Rationale |

| Reactant Ratio | 1:1.1 (Aniline:DEEM) | A slight excess of DEEM ensures complete consumption of the aniline. |

| Condensation Temp. | 110-120 °C | Facilitates the reaction without significant decomposition. |

| Cyclization Temp. | ~250-260 °C | High temperature is required for the 6-electron electrocyclization.[8] |

| Cyclization Solvent | Diphenyl ether | High boiling point and inert nature make it ideal for this step.[7] |

| Typical Yield | 60-75% (overall) | This is a typical yield range for the multi-step Gould-Jacobs reaction. |

Part 2: Chlorination of 7-Fluoro-4-hydroxyquinoline

The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a crucial step, rendering the 4-position susceptible to nucleophilic attack. This transformation is most commonly achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).[9][10]

Reaction Mechanism and Rationale

The hydroxyl group of the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form) is a poor leaving group. Phosphorus oxychloride acts as both a chlorinating agent and a dehydrating agent. The lone pair on the oxygen of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a phosphate ester intermediate. This intermediate is now activated, and a subsequent nucleophilic attack by a chloride ion (from POCl₃) at the 4-position of the quinoline ring, followed by elimination, yields the desired this compound.

Caption: Experimental workflow for the chlorination of 7-fluoro-4-hydroxyquinoline.

Detailed Experimental Protocol

Materials:

-

7-Fluoro-4-hydroxyquinoline

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM) or Toluene (optional solvent)

-

Crushed ice

-

Sodium bicarbonate (NaHCO₃) or Ammonium hydroxide (NH₄OH)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 7-fluoro-4-hydroxyquinoline (1.0 mol).

-

Carefully add phosphorus oxychloride (3.0-5.0 mol) to the flask. The reaction can be run neat or in a solvent like toluene. The use of an excess of POCl₃ is common.

-

Caution: This reaction is exothermic and should be performed in a well-ventilated fume hood. POCl₃ is corrosive and reacts violently with water.

-

-

Chlorination:

-

Heat the reaction mixture to reflux (approximately 105-110 °C for neat POCl₃) and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the cooled reaction mixture onto a large amount of crushed ice with vigorous stirring. This will quench the excess POCl₃. This step is highly exothermic and should be performed with caution.

-

Neutralize the acidic aqueous solution by the slow addition of a base such as sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8. This will precipitate the crude product.

-

The crude this compound can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel.

-

| Parameter | Value | Rationale |

| Chlorinating Agent | Phosphorus Oxychloride (POCl₃) | A common and effective reagent for converting hydroxyl groups to chlorides on heterocyclic rings. |

| Reagent Ratio | 1:3-5 (Substrate:POCl₃) | An excess of POCl₃ ensures complete conversion and can serve as the reaction solvent. |

| Reaction Temp. | 105-110 °C | The reflux temperature of POCl₃ is optimal for driving the reaction to completion. |

| Work-up | Quenching on ice, neutralization | Safely destroys excess POCl₃ and precipitates the product. |

| Typical Yield | 80-90% | This chlorination step is generally high-yielding. |

Safety and Handling Considerations

-

3-Fluoroaniline: Toxic and a suspected mutagen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.

-

Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic fumes. Always handle in a fume hood with extreme care, using appropriate PPE.

-

High-Temperature Reactions: The use of high-boiling solvents requires careful temperature control to avoid accidents. Ensure proper ventilation and use appropriate heating mantles and condensers.

Conclusion

The synthesis of this compound presented herein provides a reliable and scalable route to a valuable intermediate in drug discovery. By understanding the underlying principles of the Gould-Jacobs reaction and the subsequent chlorination, researchers can effectively produce this key building block for the development of novel therapeutic agents. The detailed protocols and rationale behind the experimental choices are intended to empower scientists to successfully implement and adapt these methods in their own laboratories.

References

- 1. soc.chim.it [soc.chim.it]

- 2. N-[(2-Chloro-3-quinolyl)methyl]-4-fluoroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 4. Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. iipseries.org [iipseries.org]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis of 4,7-Dichloroquinoline - Chempedia - LookChem [lookchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Catalytic Conversion of 4-Chloro-7-fluoroquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline moiety is a privileged heterocyclic scaffold, forming the core of numerous pharmaceuticals and biologically active compounds. Its derivatives have demonstrated a wide spectrum of therapeutic activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. The targeted functionalization of the quinoline ring is therefore a cornerstone of modern medicinal chemistry and drug discovery programs. 4-Chloro-7-fluoroquinoline, in particular, serves as a versatile and highly valuable starting material. The electron-withdrawing nature of the fluorine atom at the 7-position and the presence of a reactive chlorine atom at the 4-position make it an ideal substrate for a variety of catalytic cross-coupling reactions. This guide provides an in-depth exploration of the key catalytic methodologies for the conversion of this compound, offering detailed protocols, mechanistic insights, and practical guidance for researchers in the field.

Core Catalytic Methodologies for the Functionalization of this compound

The conversion of the C4-Cl bond in this compound into new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is most effectively achieved through palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and versatile toolkit for the synthesis of diverse quinoline derivatives with high efficiency and functional group tolerance. The most prominent and widely applied of these are the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions, alongside palladium-catalyzed cyanation.

I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a robust and highly utilized method for the formation of C(sp²)-C(sp²) bonds, making it ideal for the synthesis of 4-aryl-7-fluoroquinolines.[1][2] This reaction involves the coupling of an organoboron reagent, typically a boronic acid or its ester, with an organic halide in the presence of a palladium catalyst and a base.[3]